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molecular formula C16H17N3O2 B3136487 N-(4-(4-aminophenoxy)pyridin-2-yl)cyclobutanecarboxamide CAS No. 417722-04-4

N-(4-(4-aminophenoxy)pyridin-2-yl)cyclobutanecarboxamide

Cat. No. B3136487
M. Wt: 283.32 g/mol
InChI Key: NJLILSOBYUBVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372981B2

Procedure details

N1-Cyclobutanecarbonyl-N1-[4-(4-nitrophenoxy)-2-pyridyl]-1-cyclobutanecarboxamide (720 mg), iron powder (1.4 g), ammonium chloride (2.4 g), dimethylformamide (52 ml), ethanol (2 ml) and water (1 ml) were stirred at 100° C. for 15 minutes. The mixture was filtered with celite, and then water and ethyl acetate were added for extraction. The organic layer was washed 5 times with ammonium chloride water and then dried over magnesium sulfate. The drying agent was filtered off, the solvent was distilled off under reduced pressure, ethyl acetate and hexane were added to the residue and the precipitated solid was filtered out to obtain 130 mg of a solid.
Name
N1-Cyclobutanecarbonyl-N1-[4-(4-nitrophenoxy)-2-pyridyl]-1-cyclobutanecarboxamide
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]([N:7]([C:14]2[CH:19]=[C:18]([O:20][C:21]3[CH:26]=[CH:25][C:24]([N+:27]([O-])=O)=[CH:23][CH:22]=3)[CH:17]=[CH:16][N:15]=2)C(C2CCC2)=O)=[O:6])[CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+].CN(C)C=O.C(O)C>[Fe].O>[NH2:27][C:24]1[CH:25]=[CH:26][C:21]([O:20][C:18]2[CH:17]=[CH:16][N:15]=[C:14]([NH:7][C:5]([CH:1]3[CH2:4][CH2:3][CH2:2]3)=[O:6])[CH:19]=2)=[CH:22][CH:23]=1 |f:1.2|

Inputs

Step One
Name
N1-Cyclobutanecarbonyl-N1-[4-(4-nitrophenoxy)-2-pyridyl]-1-cyclobutanecarboxamide
Quantity
720 mg
Type
reactant
Smiles
C1(CCC1)C(=O)N(C(=O)C1CCC1)C1=NC=CC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
52 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered with celite
ADDITION
Type
ADDITION
Details
water and ethyl acetate were added for extraction
WASH
Type
WASH
Details
The organic layer was washed 5 times with ammonium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure, ethyl acetate and hexane
ADDITION
Type
ADDITION
Details
were added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered out

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=CC(=NC=C2)NC(=O)C2CCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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